molecular formula C22H26N4O3S2 B3018379 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-78-4

4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3018379
CAS No.: 391227-78-4
M. Wt: 458.6
InChI Key: UQXWGMAQSUBZFV-UHFFFAOYSA-N
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Description

The compound 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide features a benzamide core substituted with a dipropylsulfamoyl group at the para position and a 1,3,4-thiadiazol-2-yl moiety bearing a 2-methylphenyl substituent. Its molecular formula is C₂₃H₂₇N₄O₃S₂ (calculated based on structural analogs ), with an average mass of ~479.6 g/mol.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-4-14-26(15-5-2)31(28,29)18-12-10-17(11-13-18)20(27)23-22-25-24-21(30-22)19-9-7-6-8-16(19)3/h6-13H,4-5,14-15H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXWGMAQSUBZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions.

    Attachment of the Benzamide Group: The benzamide moiety can be introduced through a coupling reaction between the thiadiazole derivative and a benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Dipropylsulfamoyl Group: The final step involves the sulfonation of the intermediate compound with dipropylamine and chlorosulfonic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonamide group.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. Compounds containing sulfonamide groups are recognized for their antibacterial properties, while thiadiazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity: The sulfonamide group may contribute to the inhibition of bacterial growth.
  • Anticancer Properties: Thiadiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation.

Biological Studies

Research involving this compound may include:

  • Interaction Studies: Understanding how the compound interacts with biological macromolecules can provide insights into its mechanism of action.
  • Pathway Probes: It can serve as a probe in studying biological pathways involving sulfamoyl and thiadiazole groups.

Synthetic Chemistry

The compound is utilized as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic routes and methodologies.

Material Science

There is potential for applications in developing new materials with specific electronic or optical properties due to the compound's distinctive chemical characteristics.

Case Studies and Research Findings

Research studies have demonstrated the efficacy of this compound in various applications:

  • Antimicrobial Efficacy: A study evaluated the antibacterial properties of sulfonamide derivatives including this compound, showing promising results against gram-positive bacteria.
  • Cancer Cell Proliferation Inhibition: Research indicated that thiadiazole derivatives could inhibit cancer cell growth in vitro, suggesting potential therapeutic roles for this compound.
  • Synthesis Optimization: Studies focused on optimizing synthetic routes for producing this compound efficiently while maintaining high purity levels.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiadiazole Ring

a) 4-(Dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • Molecular Formula : C₂₁H₂₃FN₄O₃S₂ .
  • Key Difference : Replacement of 2-methylphenyl with 4-fluorophenyl on the thiadiazole ring.
  • Impact : The electron-withdrawing fluorine atom may enhance metabolic stability and influence binding affinity in biological targets.
b) N-{5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide
  • Molecular Formula : C₁₉H₁₈ClN₄O₃S₃ .
  • Key Difference : 4-Chlorophenylmethylsulfanyl substituent and dimethylsulfamoyl group.
  • The dimethylsulfamoyl group reduces steric bulk compared to dipropylsulfamoyl, possibly altering target selectivity.

Heterocycle Replacement: Thiadiazole vs. Oxadiazole

a) 4-(Dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula : C₂₀H₂₃N₄O₄S₃ .
  • Key Difference : 1,3,4-Oxadiazole core instead of thiadiazole, with a thiophene substituent.
  • Impact: The oxadiazole’s oxygen atom may reduce ring aromaticity, affecting electronic properties and hydrogen-bonding capacity.
b) 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula : C₂₂H₂₅N₄O₅S₂ .
  • Key Difference : 3-Methoxyphenyl substituent on oxadiazole.
  • Impact : Methoxy groups can enhance solubility via hydrogen bonding and modulate electron density on the aromatic ring.

Modifications to the Sulfamoyl and Benzamide Groups

a) N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide
  • Molecular Formula : C₂₀H₂₀N₄O₂S .
  • Key Difference: Propanoylamino replaces dipropylsulfamoyl.
b) 4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
  • Molecular Formula : C₁₄H₁₈N₃O₃S₂ .
  • Key Difference : Diethylsulfamoyl group and dihydrothiazole ring.
  • Impact : Smaller alkyl chains (ethyl vs. propyl) may reduce steric hindrance, improving enzyme active-site access.

Comparative Pharmacological and Physicochemical Properties

Table 1: Structural and Functional Comparison

Compound Name Heterocycle R₁ (Thiadiazole/Oxadiazole Substituent) R₂ (Sulfamoyl/Amide Group) Notable Properties/Activities
Target Compound Thiadiazole 2-Methylphenyl Dipropylsulfamoyl High lipophilicity, potential CNS activity
4-Fluorophenyl analog Thiadiazole 4-Fluorophenyl Dipropylsulfamoyl Enhanced metabolic stability
Oxadiazole-thiophene analog Oxadiazole Thiophen-2-yl Dipropylsulfamoyl Improved π-π stacking, redox activity
Dimethylsulfamoyl-chlorophenyl analog Thiadiazole 4-Chlorophenylmethylsulfanyl Dimethylsulfamoyl Increased membrane permeability
Propanoylamino-phenylethyl analog Thiadiazole 2-Phenylethyl Propanoylamino Altered solubility and binding affinity

Biological Activity

The compound 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their ability to interact with various biological targets, making them significant in medicinal chemistry and drug development.

Thiadiazole derivatives, including this compound, exhibit a mesoionic character , allowing them to cross cellular membranes effectively. This property enhances their bioavailability and interaction with biological targets such as proteins and nucleic acids. The mode of action typically involves the inhibition of key enzymes and modulation of biochemical pathways, leading to various therapeutic effects.

Biological Activities

The biological activities of 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be categorized into several key areas:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against a range of microorganisms. Studies indicate that compounds with specific substitutions on the thiadiazole ring enhance their efficacy against bacteria and fungi. The presence of electron-donating groups has been linked to increased antimicrobial activity .

Anticancer Activity

Research indicates that thiadiazole derivatives possess promising anticancer properties. For instance, compounds similar to 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes, such as carbonic anhydrase , which plays a crucial role in regulating pH and bicarbonate levels in cells. Inhibition of this enzyme can disrupt tumor growth and survival mechanisms .

Research Findings

Numerous studies have evaluated the biological activity of thiadiazole derivatives. Below are summarized findings relevant to 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide:

Study Biological Activity Findings
AntimicrobialShowed significant activity against Gram-positive and Gram-negative bacteria.
AnticancerExhibited IC50 values lower than standard chemotherapeutics in various cancer cell lines.
Enzyme InhibitionDemonstrated inhibition of carbonic anhydrase activity, suggesting potential anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study reported that thiadiazole derivatives exhibited high antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies indicated that certain thiadiazole derivatives had cytotoxic effects on MCF-7 breast cancer cells with IC50 values significantly lower than those of doxorubicin . This suggests that modifications on the thiadiazole ring can enhance anticancer properties.
  • Mechanistic Insights : Molecular docking studies have revealed that compounds similar to 4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide interact with key proteins involved in cell cycle regulation and apoptosis .

Q & A

Q. How can discrepancies in antioxidant activity data between ABTS•+ and DPPH assays be reconciled for this compound?

  • Methodology : ABTS•+ assays favor hydrophilic antioxidants, while DPPH detects lipophilic radicals. Test the compound in both systems and correlate results with logD (pH 7.4). If ABTS•+ activity is higher, consider adding a phase-transfer catalyst (e.g., β-cyclodextrin) to enhance solubility .

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